tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15884331
InChI: InChI=1S/C18H25N3O4S/c1-18(2,3)25-17(22)19-12-13-8-6-7-11-21(13)16-14-9-4-5-10-15(14)26(23,24)20-16/h4-5,9-10,13H,6-8,11-12H2,1-3H3,(H,19,22)
SMILES:
Molecular Formula: C18H25N3O4S
Molecular Weight: 379.5 g/mol

tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate

CAS No.:

Cat. No.: VC15884331

Molecular Formula: C18H25N3O4S

Molecular Weight: 379.5 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate -

Specification

Molecular Formula C18H25N3O4S
Molecular Weight 379.5 g/mol
IUPAC Name tert-butyl N-[[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidin-2-yl]methyl]carbamate
Standard InChI InChI=1S/C18H25N3O4S/c1-18(2,3)25-17(22)19-12-13-8-6-7-11-21(13)16-14-9-4-5-10-15(14)26(23,24)20-16/h4-5,9-10,13H,6-8,11-12H2,1-3H3,(H,19,22)
Standard InChI Key VBWDTXPTDNZPQN-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCC1CCCCN1C2=NS(=O)(=O)C3=CC=CC=C32

Introduction

tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate is a complex organic compound that combines a tert-butyl group, a piperidine ring, and a benzo[d]isothiazole moiety. This compound is classified as a carbamate derivative, featuring a carbamate functional group (-OC(=O)N-), which is known for its applications in medicinal chemistry and agrochemicals. The molecular formula of this compound is C18H25N3O4S, and it has a molecular weight of approximately 379.47 g/mol .

Structural Features

The compound's structure includes both aromatic and aliphatic components, making it a versatile candidate for various chemical reactions and applications in drug design. The presence of the tert-butyl group imparts steric hindrance, enhancing the compound's stability and influencing its reactivity in different chemical environments. The benzo[d]isothiazole unit suggests potential biological activity, which merits further investigation in medicinal chemistry.

Synthesis

The synthesis of tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate typically involves several steps, including the formation of the piperidine ring and the incorporation of the benzo[d]isothiazole moiety. Each step requires careful optimization to maximize yield and minimize by-products. Technical details often involve specific conditions such as temperature control and solvent choice to ensure high purity of the final product.

Biological Activity and Potential Applications

The biological activity of tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate is primarily attributed to its structural components. Compounds with benzo[d]isothiazole moieties are often investigated for their potential as antimicrobial agents, while piperidine derivatives are known for their analgesic and anti-inflammatory properties. Preliminary studies suggest that this compound may exhibit moderate antibacterial activity and could potentially serve as a lead compound in drug development targeting specific biological pathways.

Research Findings and Future Directions

Research into tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate continues to explore its full range of applications based on its unique structural characteristics and biological activity. Further studies are needed to elucidate the precise mechanisms involved in its interactions with biological targets and to optimize its use in drug development processes. The compound's potential in modulating signaling pathways involved in pain perception and inflammation makes it a valuable subject for further investigation in medicinal chemistry.

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